N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide is an organic compound featuring a quinoline backbone combined with benzamide and ethanesulfonyl moieties. The compound exhibits promising biological activities, making it an area of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Quinoline Core: : Starting with suitable precursors such as o-aminobenzylamine and ethyl acetoacetate, the quinoline core is synthesized through cyclization reactions under specific conditions.
Introduction of the Ethan Sulfonyl Group: : The ethanesulfonyl group is introduced via sulfonylation reactions using ethanesulfonyl chloride under basic conditions.
Coupling with 3,5-Dimethoxybenzamide: : The final step involves coupling the substituted quinoline with 3,5-dimethoxybenzamide using amidation reactions facilitated by activating agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of dimethylaminopyridine (DMAP).
Industrial Production Methods
Scaling up the synthesis for industrial production would require optimizing these reactions for higher yields, cost-effectiveness, and environmental sustainability, often involving continuous flow chemistry techniques and automated systems.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, forming various oxidized derivatives.
Reduction: : Reduction of the nitro groups or carbonyl functionalities can yield amine derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Substituents can be introduced using nucleophiles like alkyl halides in the presence of base catalysts.
Major Products Formed
Oxidation typically produces quinoline N-oxides, reduction yields amine derivatives, and substitution reactions yield various functionalized quinolines and benzamides.
Wissenschaftliche Forschungsanwendungen
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide has applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Shows potential as a ligand in biological assays due to its structural features.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its potential biological activities.
Industry: : Applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide exerts its effects involves:
Molecular Targets: : Interactions with specific enzymes, receptors, or nucleic acids.
Pathways Involved: : Modulation of biochemical pathways such as signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
N-[1-(butanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide
Uniqueness
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethoxybenzamide distinguishes itself due to the specific combination of the ethanesulfonyl and dimethoxybenzamide groups, imparting unique physicochemical properties and biological activities.
By combining extensive synthetic methodologies and understanding its reactivity and applications, researchers can explore the full potential of this compound in various scientific and industrial domains.
Eigenschaften
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-28(24,25)22-9-5-6-14-7-8-16(12-19(14)22)21-20(23)15-10-17(26-2)13-18(11-15)27-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZRSORGLIPKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.